molecular formula C13H18ClNO4S B6693122 3-[(2-Chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid

3-[(2-Chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid

Cat. No.: B6693122
M. Wt: 319.80 g/mol
InChI Key: ODQLLTLZAJHDQC-UHFFFAOYSA-N
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Description

3-[(2-Chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid is an organic compound with a complex structure that includes a chlorinated aromatic ring, a sulfonyl group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid typically involves multiple steps, starting with the chlorination of a suitable aromatic precursor. The sulfonyl group is introduced through a sulfonation reaction, followed by the attachment of the amino acid derivative via an amide bond formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-[(2-Chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the aromatic ring and amino acid derivative can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chloro-5-methylphenyl)sulfonyl-methylamino]propanoic acid
  • 3-[(2-Chloro-5-ethylphenyl)sulfonyl-methylamino]propanoic acid

Uniqueness

3-[(2-Chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(2-chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO4S/c1-9(2)10-4-5-11(14)12(8-10)20(18,19)15(3)7-6-13(16)17/h4-5,8-9H,6-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQLLTLZAJHDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Cl)S(=O)(=O)N(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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